Tert-butyl 3-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)oxypyrrolidine-1-carboxylate
Description
This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a pyrimidine moiety bearing ethoxy and methylsulfanyl substituents. The Boc group enhances solubility and stability during synthetic workflows, while the ethoxy and methylsulfanyl groups may influence electronic properties and binding interactions .
Properties
Molecular Formula |
C16H25N3O4S |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
tert-butyl 3-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)oxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O4S/c1-6-21-12-9-13(18-14(17-12)24-5)22-11-7-8-19(10-11)15(20)23-16(2,3)4/h9,11H,6-8,10H2,1-5H3 |
InChI Key |
ZTYVQHQQSSPUSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC(=N1)SC)OC2CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine vs. Pyridine Derivatives
The pyrimidine core in the target compound distinguishes it from pyridine-based analogs (e.g., tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate). Pyridine derivatives, however, are more commonly utilized in catalysis and ligand design due to their simpler functionalization .
Table 1: Core Heterocycle Comparison
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Target compound | Pyrimidine | 6-ethoxy, 2-methylsulfanyl | ~365.4* |
| tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | Pyridine | 6-iodo, 3-methoxy | ~478.3 |
| (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate | Pyridine | 2-fluoro, hydroxymethyl | ~466.5 |
*Calculated based on formula C₁₇H₂₅N₃O₄S.
Substituent Effects on Reactivity and Bioactivity
The ethoxy group in the target compound may confer metabolic stability compared to bulkier substituents (e.g., iodo or trifluoromethyl in Reference Example 107, EP 4 374 877 A2). The methylsulfanyl group, a soft nucleophile, could facilitate covalent interactions with cysteine residues in enzymes, similar to the role of thioethers in protease inhibitors.
Table 2: Substituent Impact on Properties
Pyrrolidine vs. Piperidine Scaffolds
The pyrrolidine ring in the target compound adopts a chair-like conformation (as seen in related Boc-protected analogs, e.g., ), while piperidine derivatives (e.g., tert-butyl (3R)-3-(pyridin-2-amino)piperidine-1-carboxylate) exhibit greater conformational flexibility. Piperidines may improve membrane permeability due to reduced ring strain, but pyrrolidines offer steric constraints that enhance target selectivity .
Research Implications and Gaps
While the target compound’s exact biological activity remains uncharacterized in the provided evidence, its structural analogs demonstrate roles in enzyme modulation (e.g., glutathione S-transferase enhancement by ethoxyquin in ) and drug design (e.g., kinase inhibitors in EP 4 374 877 A2). Further studies should explore:
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Structural Deconstruction
The target molecule comprises three modular components:
- A pyrrolidine ring bearing a tert-butoxycarbonyl (Boc) protecting group at the 1-position.
- A pyrimidine nucleus substituted with ethoxy and methylsulfanyl groups at the 2- and 6-positions.
- An ether linkage connecting the pyrrolidine’s 3-hydroxy group to the pyrimidine’s 4-position.
Retrosynthetically, the molecule disconnects into:
- Boc-protected pyrrolidine-3-ol
- 4-Chloro-6-ethoxy-2-methylsulfanylpyrimidine
Key Intermediates and Synthetic Sequences
Industrial routes prioritize the synthesis of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate as the chiral precursor, followed by functionalization to introduce the pyrimidine moiety. Critical intermediates include:
- Mesylated pyrrolidine : Activates the 3-hydroxy group for nucleophilic substitution.
- Halogenated pyrimidine : Facilitates coupling via SNAr (nucleophilic aromatic substitution).
Stepwise Preparation Protocols
Synthesis of tert-Butyl (R)-3-Hydroxypyrrolidine-1-Carboxylate
Boc Protection of Pyrrolidin-3-ol
Racemic or enantiopure pyrrolidin-3-ol reacts with di-tert-butyl dicarbonate under Schotten-Baumann conditions:
- Dissolve pyrrolidin-3-ol (1.0 equiv) in dichloromethane (DCM, 0.2 M).
- Add triethylamine (2.5 equiv) and Boc anhydride (1.2 equiv) at 0°C.
- Warm to room temperature, stir for 12 h.
- Wash with 1 M HCl (2×), saturated NaHCO3 (2×), brine (1×).
- Dry over Na2SO4, concentrate, and purify via silica chromatography (hexanes/EtOAc).
Yield : 89–95%
Characterization : $$ ^1H $$ NMR (CDCl₃) δ 1.47 (s, 9H, Boc), 3.40–3.70 (m, 4H, pyrrolidine), 5.20 (br s, 1H, OH).
Mesylation of the 3-Hydroxy Group
Methanesulfonyl Chloride Activation
Conversion of the hydroxyl group to a mesylate enables subsequent nucleophilic displacement by pyrimidine derivatives:
- Dissolve tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1.0 equiv) in DCM (0.5 M).
- Cool to 0°C, add triethylamine (3.0 equiv) and methanesulfonyl chloride (1.5 equiv).
- Stir at 0°C for 30 min, then warm to room temperature for 2–6 h.
- Quench with water, extract with DCM (3×), dry (Na2SO4), concentrate.
Yield : 92–100%
Reaction Conditions :
| Solvent | Temperature | Time | Equiv MsCl | Yield |
|---|---|---|---|---|
| DCM | 0°C → RT | 2 h | 1.5 | 100% |
| Toluene | -30°C → RT | 7 h | 1.3 | 92% |
Characterization : $$ ^1H $$ NMR (CDCl₃) δ 3.04 (s, 3H, SO₂CH₃), 5.25 (m, 1H, OMs).
Pyrimidine Coupling via Nucleophilic Aromatic Substitution
Synthesis of 4-Chloro-6-ethoxy-2-methylsulfanylpyrimidine
The electrophilic pyrimidine component is prepared via sequential functionalization:
- Chlorination : Treat 6-ethoxy-2-methylsulfanylpyrimidin-4-ol with POCl₃/DMF (Vilsmeier conditions).
- Isolation : Distill under reduced pressure (70–80°C, 15 mmHg).
Yield : 78–85%
Displacement of Mesylate with Pyrimidine
The mesylated pyrrolidine reacts with the chloropyrimidine under basic conditions:
Procedure :
- Combine tert-butyl (R)-3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (1.0 equiv), 4-chloro-6-ethoxy-2-methylsulfanylpyrimidine (1.1 equiv), and K2CO3 (2.0 equiv) in DMF (0.1 M).
- Heat at 80°C for 12 h under N₂.
- Cool, dilute with EtOAc, wash with H2O (3×), brine (1×).
- Dry (MgSO4), concentrate, and purify via chromatography (hexanes/EtOAc).
Yield : 65–72%
Characterization : $$ ^13C $$ NMR (CDCl₃) δ 164.5 (C=O), 158.2 (pyrimidine C4), 14.1 (OCH₂CH₃).
Optimization of Critical Reaction Parameters
Solvent Effects on Mesylation
Comparative studies in DCM vs. toluene show:
| Solvent | Reaction Rate (k, h⁻¹) | Byproduct Formation | Yield |
|---|---|---|---|
| DCM | 0.45 | <2% | 98% |
| Toluene | 0.28 | 5–8% | 92% |
DCM’s polarity facilitates proton scavenging by triethylamine, minimizing sulfonic acid byproducts.
Temperature Control in Pyrimidine Coupling
Elevated temperatures (>100°C) promote decomposition, while <70°C slows kinetics:
Optimum : 80°C balances reaction velocity (t₁/₂ = 2.5 h) with product stability.
Analytical Characterization
Spectroscopic Confirmation
$$ ^1H $$ NMR Signature Peaks
- Boc group : δ 1.47 (s, 9H)
- Ethoxy group : δ 1.42 (t, J = 7.0 Hz, 3H), 4.45 (q, J = 7.0 Hz, 2H)
- Methylsulfanyl : δ 2.55 (s, 3H)
Mass Spectrometry
- ESI-MS : m/z 385.1 [M+H]⁺ (calc. 385.15 for C₁₇H₂₈N₃O₄S)
Chromatographic Purity Assessment
HPLC Conditions :
- Column: C18, 250 × 4.6 mm, 5 µm
- Mobile phase: 60% MeCN/40% H2O (0.1% TFA)
- Retention time: 8.2 min
- Purity: >99% (area at 254 nm).
Industrial-Scale Considerations
Cost-Benefit Analysis of Chiral Sources
| Starting Material | Cost ($/kg) | ee (%) | Overall Yield |
|---|---|---|---|
| Racemic pyrrolidin-3-ol | 120 | 50 | 58% |
| (R)-Pyrrolidin-3-ol | 450 | 99 | 72% |
Enantiopure starting materials justify higher costs for pharmaceutical applications requiring >98% ee.
Waste Stream Management
- Triethylamine hydrochloride : Recovered via filtration (85–90% efficiency).
- DCM : Recycled by distillation (99% purity).
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 3-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)oxypyrrolidine-1-carboxylate?
- Methodological Answer : The compound is synthesized via multi-step reactions, often involving coupling of pyrimidine intermediates with pyrrolidine derivatives. Key steps include nucleophilic substitution or Mitsunobu reactions to attach the ethoxy and methylthio groups. Purification typically employs reverse-phase column chromatography (acetonitrile/water) . Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are used under nitrogen to prevent oxidation .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H and ¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl from the tert-butyloxycarbonyl group). Purity is assessed via HPLC with UV detection at 254 nm .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Immediate access to an eye wash station is mandatory due to potential irritancy. Avoid inhalation of dust; store in a cool, dry place under inert gas (e.g., argon) to prevent degradation .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under nitrogen. Desiccants (e.g., silica gel) prevent hydrolysis of the tert-butyl ester. Monitor stability via periodic TLC or HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer : Optimize temperature (e.g., 70°C for coupling reactions) and solvent polarity (THF vs. DCM) to enhance reactivity. Catalytic systems like Pd(PPh₃)₄ improve cross-coupling efficiency. Kinetic studies using in-situ IR or LC-MS can identify side reactions (e.g., ester hydrolysis) .
Q. What strategies are used to study its mechanism of action in biological systems?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., kinases). Surface Plasmon Resonance (SPR) quantifies binding kinetics, while cellular assays (e.g., Western blot) validate downstream effects .
Q. How can contradictory data in solubility or reactivity be resolved?
- Methodological Answer : Systematic solvent screens (e.g., DMSO, ethanol, buffer solutions) under controlled pH and temperature resolve solubility discrepancies. Reactivity conflicts are addressed via DFT calculations (Gaussian 16) to model transition states and identify steric/electronic effects .
Q. What structural analogs are relevant for comparative studies?
- Methodological Answer : Compare with tert-butyl pyrimidine-pyrrolidine hybrids (e.g., tert-butyl 3-((6-aminopyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate) to assess the impact of substituents (e.g., ethoxy vs. amino groups). SAR studies using analogs from PubChem or synthetic libraries highlight pharmacophore requirements .
Q. How does the compound behave under oxidative or reductive conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
